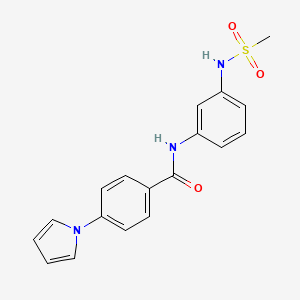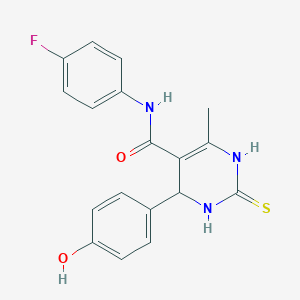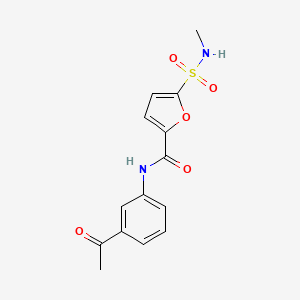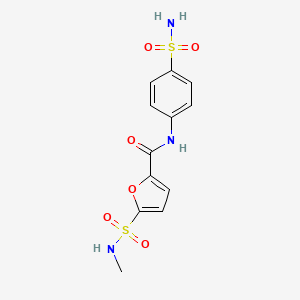![molecular formula C19H19N3O2 B6577627 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1210937-53-3](/img/structure/B6577627.png)
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, commonly known as “MPA”, is an organic compound belonging to the class of heterocyclic compounds. It is a white solid, and is insoluble in water. MPA is used in a variety of research applications, including synthesis of other compounds, as a reagent in various reactions, and as a biological probe.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood. However, it is believed that MPA acts as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases. Additionally, it has been suggested that MPA may act as an inhibitor of the transcription factor NF-κB, which is involved in the regulation of inflammation, immunity, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are not fully understood. However, it has been suggested that MPA may have anti-inflammatory, anti-apoptotic, and immunomodulatory effects. Additionally, MPA has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, as well as the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, MPA is not soluble in water, which can limit its use in some experiments. Additionally, MPA is a relatively weak inhibitor of some enzymes, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MPA. For example, further studies are needed to better understand the biochemical and physiological effects of MPA. Additionally, studies are needed to determine the mechanism of action of MPA and to identify potential novel uses for MPA in medicine. Additionally, further studies are needed to identify potential new synthetic routes for the synthesis of MPA. Finally, further studies are needed to identify potential new uses for MPA in scientific research.
Métodos De Síntesis
MPA can be synthesized in a variety of ways, including a reaction between 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine. This reaction proceeds via a nucleophilic acyl substitution, and yields MPA in a quantitative yield. Other methods for the synthesis of MPA include the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in dimethylformamide, and the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in the presence of a catalytic amount of sulfuric acid.
Aplicaciones Científicas De Investigación
MPA has a wide variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, which is a potential anti-inflammatory agent. MPA has also been used as a reagent in various reactions, such as the synthesis of 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. Additionally, MPA has been used as a biological probe in studies of protein-protein interactions and enzyme kinetics.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)


![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)